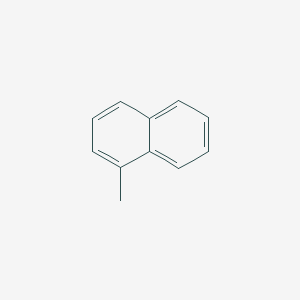

1-Methylnaphthalene

Cat. No. B046632

Key on ui cas rn:

90-12-0

M. Wt: 142.2 g/mol

InChI Key: QPUYECUOLPXSFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

USRE029101

Procedure details

80 parts by weight of a pitch and 20 parts by weight of methylnaphthalene were thermally mixed with each other by the use of a small-scale test spinning machine. The pitch used was a residue obtained by reduced pressure distillation of a botton oil which was produced in the production of ethylene, and had a softening point of 180° C, a carbon content of 92 wt%, a hydrogen/carbon ratio of 0.84 and a nitrobenzene-insoluble fraction of 2 wt%. The mixture was spinned out together with an air flow through a nozzle having a diameter of 0.5 mm at a nozzle temperature of 130° C to form a filament. The filament was immersed in naphtha to remove therefrom methylnaphthalene to obtain a fibrous material composed substantially of the pitch. The fibrous material which was dried contained methylnaphthalene only in an amount less than 1 %. The fibrous pitch material was heated by means of heating air up to 300° C at a heating rate of 25° C/hr, and maintained at 300° C for 1 hour to obtain an infusible fibrous pitch mat. Then, the resultant fibre, was thermally treated in an atmosphere of nitrogen up to 1000° C at a heating rate of 300° C/hr and maintained at 1000° C for 1 hour to obtain a porous fibrous carbon material.

Name

hydrogen carbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

naphtha

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C:3].[N+]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O>>[CH3:3][C:7]1[C:12]2[C:11](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

hydrogen carbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H][H].[C]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

naphtha

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a softening point of 180° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a nozzle temperature of 130° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a filament

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=CC2=CC=CC=C12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

USRE029101

Procedure details

80 parts by weight of a pitch and 20 parts by weight of methylnaphthalene were thermally mixed with each other by the use of a small-scale test spinning machine. The pitch used was a residue obtained by reduced pressure distillation of a botton oil which was produced in the production of ethylene, and had a softening point of 180° C, a carbon content of 92 wt%, a hydrogen/carbon ratio of 0.84 and a nitrobenzene-insoluble fraction of 2 wt%. The mixture was spinned out together with an air flow through a nozzle having a diameter of 0.5 mm at a nozzle temperature of 130° C to form a filament. The filament was immersed in naphtha to remove therefrom methylnaphthalene to obtain a fibrous material composed substantially of the pitch. The fibrous material which was dried contained methylnaphthalene only in an amount less than 1 %. The fibrous pitch material was heated by means of heating air up to 300° C at a heating rate of 25° C/hr, and maintained at 300° C for 1 hour to obtain an infusible fibrous pitch mat. Then, the resultant fibre, was thermally treated in an atmosphere of nitrogen up to 1000° C at a heating rate of 300° C/hr and maintained at 1000° C for 1 hour to obtain a porous fibrous carbon material.

Name

hydrogen carbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

naphtha

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C:3].[N+]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O>>[CH3:3][C:7]1[C:12]2[C:11](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

hydrogen carbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H][H].[C]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

naphtha

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a softening point of 180° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a nozzle temperature of 130° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a filament

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=CC2=CC=CC=C12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |